molecular formula C4H5N5O2S B13445914 N-Nitro-N'-2-thiazolyl-guanidine

N-Nitro-N'-2-thiazolyl-guanidine

Cat. No.: B13445914
M. Wt: 187.18 g/mol
InChI Key: NEZXKHMKXTVOIZ-UHFFFAOYSA-N
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Description

N-Nitro-N’-2-thiazolyl-guanidine: is a chemical compound with the molecular formula C4H5N5O2S and a molecular weight of 187.18 g/mol . It is known for its unique structure, which includes a thiazole ring and a nitro group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-N’-2-thiazolyl-guanidine typically involves the reaction of guanidine derivatives with nitro-substituted thiazoles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for N-Nitro-N’-2-thiazolyl-guanidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-Nitro-N’-2-thiazolyl-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Nitro-N’-2-thiazolyl-guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells. The thiazole ring can interact with specific binding sites on proteins, modulating their activity .

Comparison with Similar Compounds

  • N-Nitro-N’-2-thiazolyl-urea
  • N-Nitro-N’-2-thiazolyl-thiourea
  • N-Nitro-N’-2-thiazolyl-amidine

Comparison: N-Nitro-N’-2-thiazolyl-guanidine is unique due to its specific combination of a nitro group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-Nitro-N’-2-thiazolyl-urea and N-Nitro-N’-2-thiazolyl-thiourea have different functional groups, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C4H5N5O2S

Molecular Weight

187.18 g/mol

IUPAC Name

1-nitro-2-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C4H5N5O2S/c5-3(8-9(10)11)7-4-6-1-2-12-4/h1-2H,(H3,5,6,7,8)

InChI Key

NEZXKHMKXTVOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N=C(N)N[N+](=O)[O-]

Origin of Product

United States

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